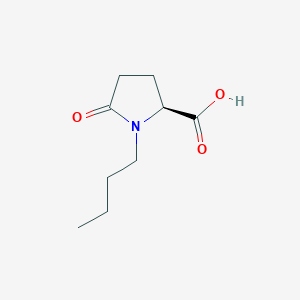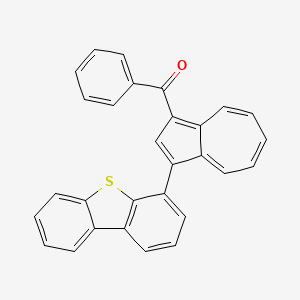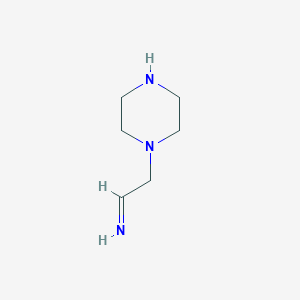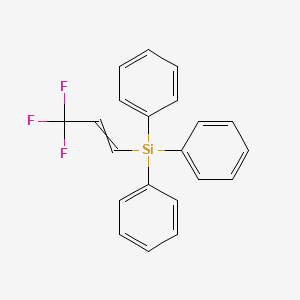
1-Butyl-5-oxo-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-5-oxo-L-proline is a derivative of L-proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a butyl group attached to the nitrogen atom of the pyrrolidine ring and a keto group at the fifth position. It is a non-proteinogenic amino acid, meaning it is not directly incorporated into proteins during translation but has significant biochemical and industrial relevance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Butyl-5-oxo-L-proline can be synthesized through various methods, including:
Amidation Reaction: Starting from L-proline, the butyl group can be introduced via an amidation reaction using butylamine under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound typically involves:
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butyl-5-oxo-L-proline undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 1-butyl-5-hydroxy-L-proline.
Substitution: The butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products:
1-Butyl-5-hydroxy-L-proline: Formed through reduction.
1-Aryl-5-oxo-L-proline: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-Butyl-5-oxo-L-proline has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Butyl-5-oxo-L-proline involves:
Vergleich Mit ähnlichen Verbindungen
L-Proline: The parent compound, essential for protein synthesis.
5-Oxo-L-proline: A structural analog with a keto group at the fifth position.
L-Azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid with similar structural features.
Uniqueness: 1-Butyl-5-oxo-L-proline is unique due to the presence of the butyl group, which imparts distinct chemical properties and biological activities compared to its analogs. This modification enhances its potential as a versatile building block in organic synthesis and as a candidate for drug development .
Eigenschaften
CAS-Nummer |
917598-38-0 |
|---|---|
Molekularformel |
C9H15NO3 |
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
(2S)-1-butyl-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c1-2-3-6-10-7(9(12)13)4-5-8(10)11/h7H,2-6H2,1H3,(H,12,13)/t7-/m0/s1 |
InChI-Schlüssel |
UUKCIGJPFKDBGN-ZETCQYMHSA-N |
Isomerische SMILES |
CCCCN1[C@@H](CCC1=O)C(=O)O |
Kanonische SMILES |
CCCCN1C(CCC1=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,9-Bis[4-(9H-carbazol-9-YL)phenyl]-1,10-phenanthroline](/img/structure/B15169972.png)

![6-(1-Benzothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169984.png)

![Phosphonic acid, [(4-bromophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester](/img/structure/B15169991.png)
![4-(2-Fluoroethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169996.png)

![2-{1-[(Trimethylsilyl)oxy]ethylidene}cyclohexan-1-one](/img/structure/B15170008.png)



![(2-Benzo[1,3]dioxol-5-yl-phenyl)-(4-methoxyphenyl)-methanone](/img/structure/B15170032.png)


